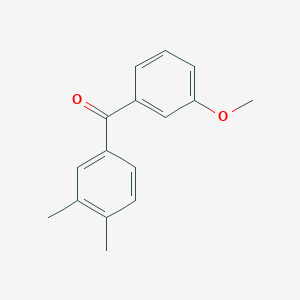

3,4-Dimethyl-3'-methoxybenzophenone

Descripción general

Descripción

3,4-Dimethyl-3’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol . It is a benzophenone derivative commonly used in sunscreens and other personal care products due to its ability to absorb UVB and UVA rays, thereby protecting the skin from sun damage.

Métodos De Preparación

The synthesis of 3,4-Dimethyl-3’-methoxybenzophenone involves several steps. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

3,4-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Photoprotection in Cosmetics

UV Absorption Properties

3,4-Dimethyl-3'-methoxybenzophenone is widely used as a UV filter in sunscreens and other cosmetic products. Its effectiveness lies in its ability to absorb UV radiation, thus protecting the skin from harmful effects such as sunburn and long-term skin damage. The compound's absorption spectrum typically covers both UVA and UVB ranges, which is crucial for comprehensive sun protection .

Safety Assessments

The safety of benzophenones, including this compound, has been evaluated by various health authorities. For instance, a report by the Cosmetic Ingredient Review (CIR) concluded that certain benzophenones are safe for topical application at specified concentrations . This regulatory backing supports its continued use in consumer products.

Industrial Applications

Plastics and Coatings

Beyond cosmetics, this compound is employed in the formulation of plastics and coatings. Its role as a UV stabilizer helps enhance the durability of materials exposed to sunlight. This application is particularly relevant in outdoor products such as garden furniture and automotive parts .

Case Studies

Research has demonstrated that incorporating this compound into polymer matrices significantly improves their resistance to UV-induced degradation. For example, studies have shown that films containing benzophenones exhibit enhanced longevity and performance when subjected to accelerated weathering tests .

Research Insights

Toxicological Studies

Various studies have investigated the toxicological profile of this compound. A notable study assessed its metabolic pathways in soil microorganisms, revealing insights into its environmental fate and potential biodegradability . Understanding these pathways is essential for evaluating the ecological impact of its widespread use.

Regulatory Perspectives

The National Toxicology Program (NTP) has also conducted assessments regarding the safety of UV filters like this compound. Their findings contribute to a growing body of literature that informs regulatory decisions on the use of such compounds in consumer products .

Summary Table: Applications and Properties

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-3’-methoxybenzophenone involves the absorption of UV radiation, which prevents the radiation from penetrating the skin and causing damage. The compound absorbs UVB and UVA rays, converting the energy into less harmful forms such as heat. This protective effect is due to the presence of the benzophenone core, which is highly effective at absorbing UV radiation.

Comparación Con Compuestos Similares

3,4-Dimethyl-3’-methoxybenzophenone can be compared with other benzophenone derivatives such as:

4,4’-Dimethoxybenzophenone: This compound also absorbs UV radiation but has different substituents, which may affect its absorption spectrum and efficacy.

3,4-Dimethylbenzophenone: Similar in structure but lacks the methoxy group, which can influence its chemical reactivity and UV absorption properties.

These comparisons highlight the uniqueness of 3,4-Dimethyl-3’-methoxybenzophenone in terms of its specific substituents and their effects on its chemical and physical properties.

Actividad Biológica

3,4-Dimethyl-3'-methoxybenzophenone, also known as Methoxyphenone or NK-049, is a compound belonging to the benzophenone family. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique molecular structure that includes two aromatic rings connected by a carbonyl group. Its chemical formula is , and it exhibits properties that make it suitable for various applications, including as a UV filter in sunscreens and as a potential therapeutic agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound has notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action involves the activation of caspases and the modulation of Bcl-2 family proteins.

A recent study reported that treatment with this compound resulted in:

- Inhibition of cell proliferation : A reduction in cell viability was observed with an IC50 value of approximately 25 µM for MCF-7 cells.

- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

These findings highlight the compound's potential as a chemotherapeutic agent .

The biological activities of this compound are attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression.

- DNA Interaction : It has been suggested that benzophenones can intercalate into DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential use in treating resistant infections.

Case Study 2: Cancer Treatment

A preclinical study involving xenograft models showed that administration of this compound significantly reduced tumor size in mice bearing MCF-7 tumors compared to controls. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, this compound exhibits low toxicity profiles. Further studies are needed to fully understand its safety margins and potential side effects in humans .

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-14(9-12(11)2)16(17)13-5-4-6-15(10-13)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSSOWSGGCBGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640556 | |

| Record name | (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-73-9 | |

| Record name | (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.